Palbociclib

Beschreibung

Eigenschaften

IUPAC Name |

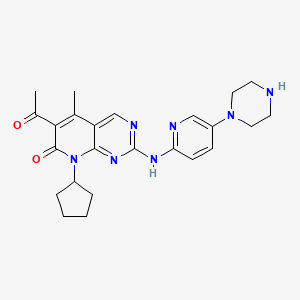

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O2/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJRHEGDXFFMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40972590 | |

| Record name | Palbociclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571190-30-2 | |

| Record name | Palbociclib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571190-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palbociclib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571190302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palbociclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palbociclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(piperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALBOCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9ZF61LE7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

263-266 ºC | |

| Record name | Palbociclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Vorbereitungsmethoden

Ring-Closing and Substitution Approach

A foundational method for this compound synthesis, detailed in patent literature, involves a four-step sequence starting with 2-acetyl-2-butenoic acid methyl ester and malononitrile. The process begins with a ring-closing reaction under alkaline conditions, yielding 1,4,5,6-tetrahydro-2-methoxy-4-methyl-5-acetyl-6-oxo-3-pyridinecarbonitrile (Intermediate II). This intermediate undergoes a substitution reaction with halogenated cyclopentane in the presence of an acid-binding agent, producing N-cyclopentyl-1,4,5,6-tetrahydro-2-methoxy-4-methyl-5-acetyl-6-oxo-3-pyridinecarbonitrile (Intermediate IV). Subsequent condensation with N-[5-(1-piperazinyl)-2-pyridinyl]guanidine forms the pyrido[2,3-d]pyrimidin-7(6H)-one scaffold (Intermediate VI), followed by a dehydrogenation reaction using sodium selenate in dimethyl sulfoxide at 150–160°C to yield this compound with a 94% yield.

Key Advantages :

- High regioselectivity in the ring-closing step.

- Scalable conditions for intermediate purification.

- Minimal byproduct formation due to controlled stoichiometry.

Grignard Reagent-Based Synthesis

An alternative route, disclosed in Chinese patent CN109867673B, employs cyclohexylmagnesium chloride as a Grignard reagent to facilitate coupling reactions. The synthesis begins with the formation of a Grignard complex from compound II and cyclohexylmagnesium chloride, which reacts with compound III to generate Intermediate IV. Subsequent treatment with magnesium metal and carbon dioxide introduces a carboxyl group, yielding Intermediate V after hydrolysis. Acetylation with acetic anhydride under basic conditions, followed by acid-mediated deprotection, delivers this compound.

Process Highlights :

- Utilization of cost-effective Grignard reagents.

- Streamlined isolation of intermediates via crystallization.

- Suitability for industrial-scale production due to mild reaction conditions.

Comparative Analysis of Preparation Methods

The table below summarizes the key attributes of the three primary synthetic routes:

Insights :

- The Heck coupling route, despite requiring specialized catalysts, dominates commercial production due to its reproducibility and alignment with Good Manufacturing Practices (GMP).

- The Grignard-based method offers cost advantages but necessitates stringent anhydrous conditions.

- Sodium selenate-mediated dehydrogenation, while efficient, poses environmental concerns due to selenium byproducts.

Process Optimization and Challenges

Impurity Profiling and Control

Residual palladium in the Heck coupling route necessitates rigorous purification. Chelating agents such as silica-bound thiol groups or activated carbon are employed to achieve residual metal levels below 10 ppm, adhering to ICH Q3D guidelines. Additionally, control of genotoxic impurities (e.g., selenates) is critical, necessitating robust crystallization protocols.

Polymorph Stabilization

This compound exhibits multiple polymorphic forms, with Form I being the preferred commercial variant due to its thermodynamic stability. Seeding strategies during crystallization and solvent-mediated transformations (e.g., ethanol/water mixtures) ensure consistent polymorphic output.

Recent Advances in Derivative Synthesis

While beyond the scope of this compound’s core synthesis, recent work has explored derivatives such as HP-1, HP-2, and HP-3, which conjugate this compound with 10-hydroxycamptothecin. These hybrids, synthesized via anhydride-mediated coupling, demonstrate enhanced cytotoxicity against NCI-H460 lung cancer cells (IC50: 0.8–1.2 μM) while retaining CDK4/6 inhibitory activity.

Analyse Chemischer Reaktionen

Palbociclib durchläuft verschiedene Arten von chemischen Reaktionen, darunter Substitutionsreaktionen, Redoxreaktionen und Kondensationsreaktionen . Häufig verwendete Reagenzien in diesen Reaktionen sind Thionylchlorid, Brom, Cyclopentylamin und Natriumselenat . Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Zwischenprodukte wie 1,4,5,6-Tetrahydro-2-Methoxyl-4-methyl-5-acetyl-6-oxy-3-pyridincarbonitril und 6-Acetyl-8-cyclopentyl-5,8-dihydro-5-methyl-2-[5-(1-Piperazinyl)-2-pyridinyl]amino-pyrido[2,3-d]pyrimidin-7(6H)-on .

Wissenschaftliche Forschungsanwendungen

Breast Cancer

The primary indication for palbociclib is in combination with endocrine therapy for advanced breast cancer. Key clinical trials have demonstrated its efficacy:

- PALOMA-1 Trial : This Phase 2 study showed that the combination of this compound and letrozole significantly prolonged progression-free survival (PFS) in postmenopausal women with estrogen receptor-positive (ER+) and human epidermal growth factor receptor 2-negative (HER2-) breast cancer. The median PFS was reported at 20.2 months compared to 10.2 months for letrozole alone .

- PALOMA-2 Trial : A Phase 3 trial confirmed these findings, reporting a 44% reduction in the risk of disease progression when this compound was added to letrozole. The trial highlighted an improved median PFS exceeding one year .

Other Cancers

Beyond breast cancer, this compound is being investigated for its potential applications in various malignancies:

- Hepatocellular Carcinoma (HCC) : Preclinical studies indicate that this compound can suppress tumor growth in liver cancer models. It has shown effectiveness in promoting cell cycle arrest and improving survival rates when combined with standard treatments like sorafenib .

- Head and Neck Cancers : Ongoing clinical trials are exploring the use of this compound in treating head and neck squamous cell carcinoma, suggesting a broader application beyond breast cancer .

- Non-Small Cell Lung Cancer (NSCLC) : Research is also underway to evaluate the efficacy of this compound in NSCLC, particularly in cases where traditional therapies have failed .

Case Studies

Several case studies illustrate the real-world applications of this compound:

-

Case Study: ER+ Breast Cancer

A 62-year-old postmenopausal woman with advanced ER+ breast cancer received this compound combined with letrozole after progressing on prior endocrine therapy. The patient achieved a PFS of over 18 months, highlighting the drug's effectiveness even after previous treatments. -

Case Study: Hepatocellular Carcinoma

In a preclinical model, mice treated with this compound alongside sorafenib exhibited a significant reduction in tumor size compared to those receiving sorafenib alone. This suggests that this compound may enhance the efficacy of existing HCC treatments .

Safety and Side Effects

While this compound has shown promising results, it is associated with certain adverse effects, primarily myelosuppression. Clinical trials reported higher rates of neutropenia among patients treated with this compound compared to those receiving placebo or other therapies . Monitoring blood counts is essential during treatment to manage these risks effectively.

Wirkmechanismus

Palbociclib exerts its effects by selectively inhibiting cyclin-dependent kinases 4 and 6 . These kinases are involved in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein, which is necessary for cell cycle progression . This inhibition leads to cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Structural and Binding Characteristics

- Palbociclib : Exhibits IC50 values of 9–11 nM (CDK4) and 15 nM (CDK6) .

- Ribociclib : Similar CDK4 inhibition (IC50 = 10 nM) but reduced CDK6 potency (IC50 = 39 nM) .

All three inhibitors contain protonatable amine groups with pKa >8, leading to lysosomal trapping. This property reduces cytoplasmic/nuclear drug availability but can be mitigated by lysosomotropic agents like chloroquine, enhancing efficacy .

Lysosomal Trapping and Synergism

- This compound : Lysosomal accumulation reduces cytoplasmic availability. Co-administration with chloroquine or NH4Cl increases nuclear drug levels, enhancing CDK4/6 inhibition .

- Ribociclib and Abemaciclib : Similar lysosomotropic behavior, but abemaciclib shows stronger senescence induction, while ribociclib is fluorescent, enabling intracellular tracking .

Head-to-Head Comparisons

- This compound vs. However, ribociclib trended toward longer PFS/OS in patients with treatment-free intervals (TFI) <12 months .

- This compound vs. Abemaciclib : Network meta-analysis (2023) revealed comparable PFS for this compound/fulvestrant and abemaciclib/fulvestrant. This compound showed superior clinical benefit rates (CBR) .

Emerging CDK4/6 Inhibitors and Derivatives

Novel Compounds from In Silico Studies

- ZINC585292724 and ZINC585291674 : Identified via pharmacophore-based screening, these compounds exhibit stable hydrogen bonding with CDK4/6 and lower binding free energy (∆Gbind) than this compound, suggesting higher potency .

- Four Chiral Compounds: Demonstrated similar ADMET profiles to this compound but higher hepatotoxicity and carcinogenicity risks .

Dual-Target Inhibitors

Bone Microenvironment Modulation

- Osteoclasts (OCs) : All three inhibitors similarly suppress OC differentiation.

- Osteoblasts (OBs) : this compound and abemaciclib are cytotoxic to OBs at high doses, whereas ribociclib preserves bone integrity .

Senescence and Viral Replication

- This compound induces pre-senescence in hepatoma cells, enhancing hepatitis C virus replication by blocking autophagosome-lysosome fusion—a mechanism shared with chloroquine .

Data Tables

Table 1: CDK4/6 Inhibitor Pharmacological Profiles

| Parameter | This compound | Ribociclib | Abemaciclib |

|---|---|---|---|

| CDK4 IC50 (nM) | 9–11 | 10 | Not reported |

| CDK6 IC50 (nM) | 15 | 39 | Not reported |

| Lysosomal Trapping | Yes | Yes | Yes |

| Key Safety Concern | Neutropenia | GI toxicity | GI toxicity |

Table 2: Clinical Trial Outcomes

Biologische Aktivität

Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a significant therapeutic agent in the treatment of hormone receptor-positive (HR+) breast cancer. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

This compound functions by inhibiting CDK4 and CDK6, which play crucial roles in cell cycle regulation. By blocking these kinases, this compound prevents the phosphorylation of retinoblastoma protein (RB1), leading to cell cycle arrest in the G1 phase. This action is particularly beneficial in HR+ breast cancer, where dysregulation of the cell cycle is common.

In Vitro Studies

Recent studies have demonstrated that this compound effectively reduces phosphorylated RB1 levels in various breast cancer cell lines. For instance, a comparative study showed that treatment with this compound at doses of 100 nM and 500 nM resulted in significant decreases in p-RB1 levels after 72 hours of exposure. The cytotoxic effects were also assessed using senescence-associated β-galactosidase (SA-β-gal) staining, indicating that both this compound and ribociclib induce cellular senescence at higher concentrations .

| Cell Line | Dose (nM) | p-RB1 Reduction | SA-β-gal Staining |

|---|---|---|---|

| T47D | 100 | Moderate | Increased |

| T47D | 500 | Significant | Highest |

| MCF7 | 100 | Moderate | Increased |

| MCF7 | 500 | Significant | Highest |

Gene Expression Changes

Gene expression profiling revealed that this compound significantly alters the expression of genes associated with various PAM50 intrinsic subtypes. Notably, it increased the Luminal A and Normal-like signatures while decreasing Basal-like and HER2-enriched signatures. This suggests that this compound not only inhibits cell proliferation but also modifies tumor biology towards a less aggressive phenotype .

Clinical Efficacy

This compound's clinical efficacy has been substantiated through pivotal trials such as PALOMA-1 and PALOMA-2. In these studies, this compound combined with letrozole demonstrated a marked improvement in progression-free survival (PFS) compared to letrozole alone. Real-world data further support these findings, showing high clinical benefit rates among patients treated with this compound .

Case Studies

A real-world study involving 162 patients treated with this compound plus letrozole reported a 94% six-month PFS rate. The objective response rate (ORR) was noted at 65%, indicating substantial effectiveness in routine clinical practice .

| Treatment Regimen | 6-Month PFS Rate | Objective Response Rate |

|---|---|---|

| This compound + Letrozole | 94% | 65% |

| This compound + Fulvestrant | 95% | Not specified |

Safety Profile

While this compound is generally well-tolerated, side effects such as neutropenia are common. Monitoring hematologic parameters is essential during treatment to manage potential adverse effects effectively.

Q & A

Q. How do ethnic and sex-specific factors influence this compound pharmacokinetics and efficacy?

- Methodological Answer : Conduct subgroup analyses stratified by ethnicity (e.g., Asian vs. non-Asian) or sex. In Japanese patients, this compound exposure correlated with body weight, necessitating dose adjustments. Male patients showed similar safety profiles to females in real-world studies .

- Key Evidence : FDA approval for male patients was based on real-world data and PK consistency across sexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.